

selecting appropriate quality control strains for caspofungin testing

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Compound of Interest

Compound Name: *Candida*

Cat. No.: *B193730*

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Technical Support Center: Caspofungin Susceptibility Testing

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and using appropriate quality control (QC) strains for caspofungin susceptibility testing. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the mechanism of action and resistance.

Frequently Asked Questions (FAQs)

Q1: Which are the recommended quality control (QC) strains for caspofungin susceptibility testing?

A1: The selection of QC strains for caspofungin susceptibility testing is primarily guided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most commonly recommended strains are:

- *Candida parapsilosis* ATCC 22019 [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- *Candida krusei* ATCC 6258 [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

For disk diffusion methods, the following strains are also recommended by CLSI:

- *Candida albicans* ATCC 90028^[6]
- *Candida tropicalis* ATCC 750^[6]

Q2: What are the expected Minimum Inhibitory Concentration (MIC) ranges for these QC strains with caspofungin?

A2: The acceptable MIC ranges for caspofungin against the recommended QC strains are established by regulatory bodies and may show slight variations between methodologies (e.g., CLSI vs. EUCAST). It is crucial to consult the latest versions of the respective guidelines (CLSI M27/M60, EUCAST E.Def 7.3).^{[7][8][9][10]} The table below summarizes generally accepted ranges based on published data.

Q3: We are observing out-of-range (OOR) results for our caspofungin QC. What are the potential causes?

A3: Out-of-range QC results for caspofungin can stem from several factors. One of the most cited issues is the inherent interlaboratory variability in caspofungin MICs.^[11] Some studies suggest that the recommended QC strains may not be sensitive enough to detect minor procedural variations.^[11] Beyond this inherent variability, common causes include:

- **Inoculum Preparation:** Incorrect inoculum density is a frequent source of error.
- **Media and Reagents:** Improper storage or preparation of testing media (e.g., RPMI 1640), or issues with the caspofungin stock solution.
- **Incubation Conditions:** Deviations in incubation time or temperature.
- **Reading of Endpoints:** Subjectivity in determining the MIC endpoint, which for caspofungin is a $\geq 50\%$ reduction in growth.^[7]
- **Storage and Handling of QC Strains:** Improper storage or excessive subculturing of QC strains can lead to phenotypic changes.

Q4: Can we use micafungin or anidulafungin as a surrogate for caspofungin susceptibility testing?

A4: Due to the challenges with caspofungin testing, some researchers suggest using other echinocandins like micafungin or anidulafungin as surrogates.[\[11\]](#) EUCAST, for instance, suggests that isolates susceptible to both anidulafungin and micafungin can be considered susceptible to caspofungin.[\[12\]](#) However, it is essential to validate this approach within your laboratory and consider the specific clinical context.

Data Presentation

Table 1: Published MIC Ranges for Caspofungin QC Strains

QC Strain	CLSI M27 Broth Microdilution (µg/mL)	EUCAST E.Def 7.3 Broth Microdilution (µg/mL)
Candida parapsilosis ATCC 22019	0.25 - 1.0 [1]	0.25 - 1.0
Candida krusei ATCC 6258	0.12 - 1.0 [1]	0.12 - 0.5
Candida albicans ATCC 90028	0.064 - 0.25 [13]	Not routinely recommended for MIC QC
Candida tropicalis ATCC 750	Not routinely recommended for MIC QC	Not routinely recommended for MIC QC

Note: These ranges are for guidance only. Always refer to the most current CLSI M60 or EUCAST QC tables for the most up-to-date information.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
MICs for QC strains are consistently too high	1. Inoculum concentration is too high.2. Caspofungin stock solution has degraded.3. Incorrect reading of the endpoint (reading for complete inhibition instead of $\geq 50\%$ reduction).4. Media pH is incorrect.	1. Verify inoculum preparation method and spectrophotometer calibration.2. Prepare a fresh caspofungin stock solution.3. Retrain staff on correct endpoint reading.4. Check the pH of the prepared RPMI 1640 medium.
MICs for QC strains are consistently too low	1. Inoculum concentration is too low.2. Caspofungin stock solution is too concentrated.3. Premature reading of results.	1. Verify inoculum preparation method.2. Re-check calculations and preparation of the caspofungin stock solution.3. Ensure incubation for the full recommended time (24 hours).
Erratic or inconsistent QC results	1. Inconsistent inoculum preparation.2. Contamination of QC strain or media.3. Variability in reading endpoints between different technicians.4. Issues with the microtiter plates (e.g., lot-to-lot variation).	1. Standardize and document the inoculum preparation procedure.2. Streak QC strains for purity and check media for sterility.3. Conduct competency assessments for all testing personnel.4. If possible, test a new lot of microtiter plates.
No growth in the growth control well	1. Inactive or non-viable QC strain.2. Error in media preparation.	1. Subculture the QC strain from a fresh stock.2. Prepare a new batch of media and re-test.

Experimental Protocols

CLSI M27 Broth Microdilution Method (Abbreviated)

This protocol is a summary. For complete and detailed instructions, refer to the latest CLSI M27 document.^[8]

- Preparation of Antifungal Agent:
 - Prepare a stock solution of caspofungin in a suitable solvent (e.g., water or DMSO, as specified in the standard).
 - Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plate.
- Inoculum Preparation:
 - Subculture the QC strain onto Sabouraud dextrose agar and incubate at 35°C for 24 hours.
 - Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
 - Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 CFU/mL in the wells.
- Test Procedure:
 - Dispense 100 μ L of the standardized inoculum into each well of the microdilution plate containing 100 μ L of the diluted antifungal agent.
 - Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
- Incubation:
 - Incubate the plates at 35°C for 24 hours.
- Reading Results:
 - Read the MIC as the lowest concentration of caspofungin that produces a prominent decrease in turbidity ($\geq 50\%$ inhibition) compared to the growth control.

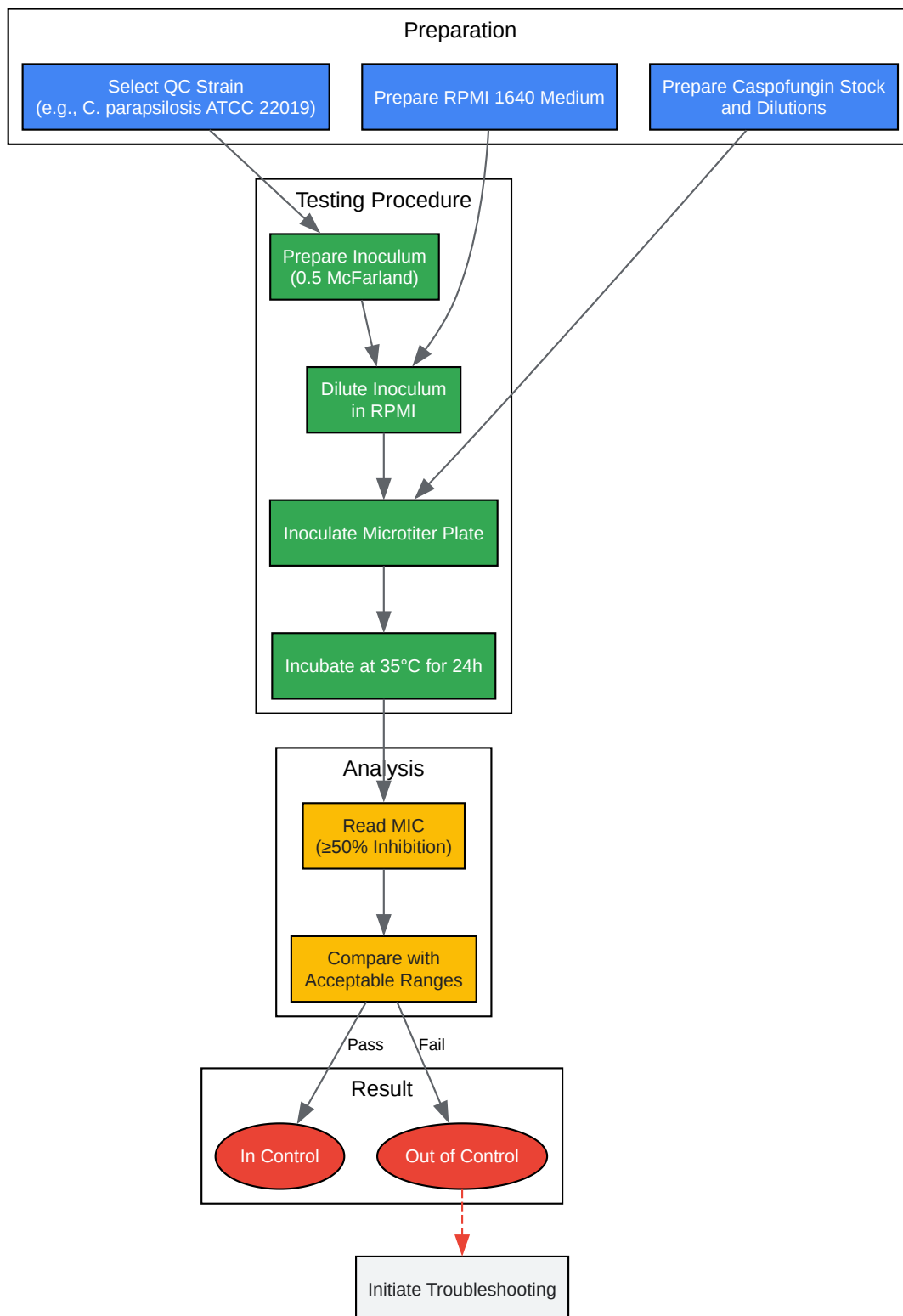
EUCAST E.Def 7.3 Broth Microdilution Method (Abbreviated)

This protocol is a summary. For complete and detailed instructions, refer to the latest EUCAST E.Def 7.3 document.[\[10\]](#)

- Preparation of Antifungal Agent:
 - Similar to the CLSI method, prepare a stock solution and perform serial dilutions in RPMI 1640 medium (supplemented with 2% glucose).
- Inoculum Preparation:
 - Subculture the QC strain and prepare a suspension in sterile saline.
 - Adjust the suspension to a specific optical density or cell count as defined in the EUCAST document.
 - Dilute the suspension to achieve a final inoculum concentration of 0.5×10^5 to 2.5×10^5 CFU/mL in the wells.
- Test Procedure:
 - Dispense 100 μ L of the standardized inoculum into each well of the microdilution plate containing 100 μ L of the diluted antifungal agent.
 - Include growth and sterility controls.
- Incubation:
 - Incubate the plates at 35-37°C for 24 hours.
- Reading Results:
 - Read the MIC as the lowest concentration of caspofungin that shows a significant reduction in growth ($\geq 50\%$ inhibition) compared to the growth control. Spectrophotometric reading is recommended.

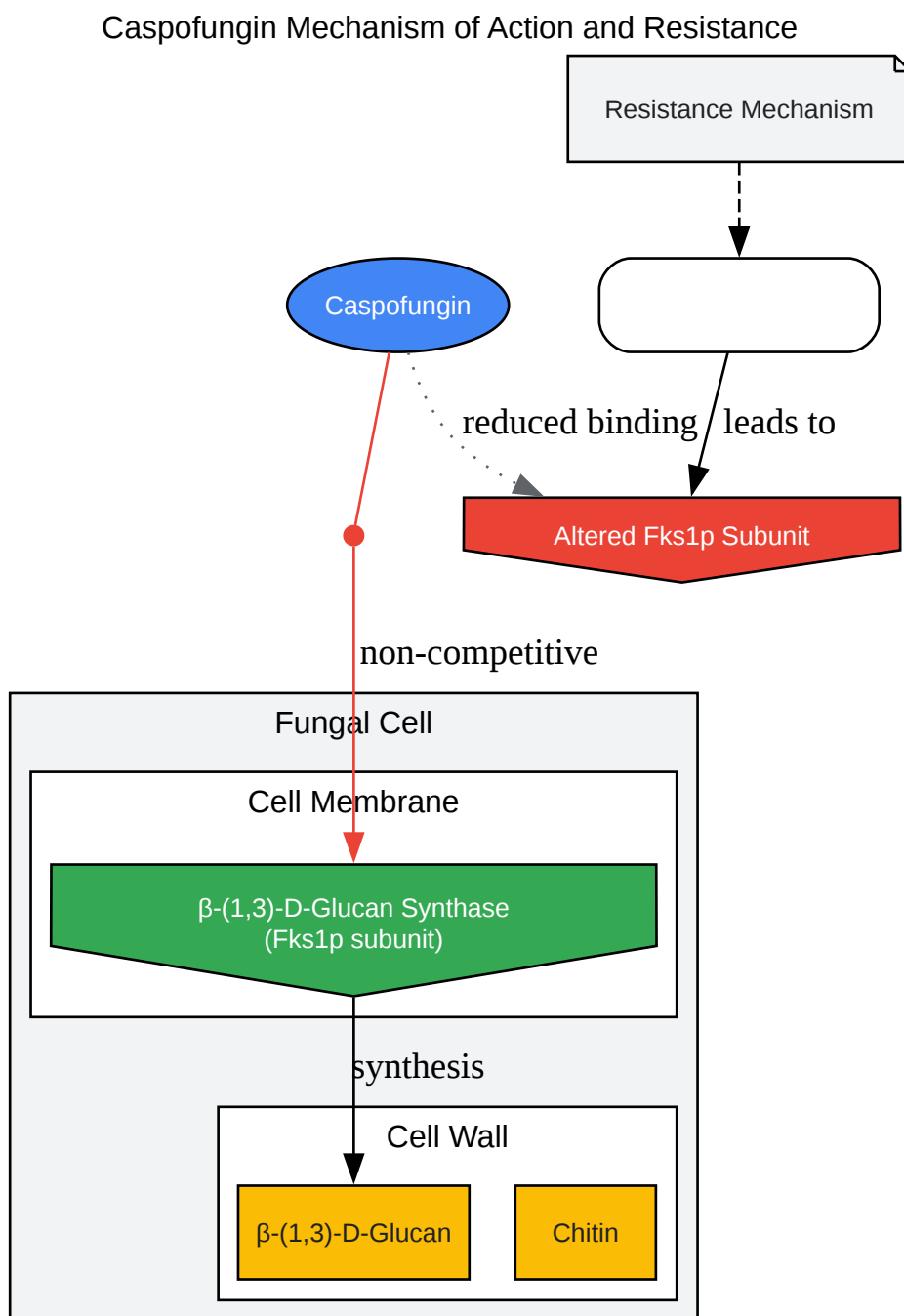
Mandatory Visualizations

Experimental Workflow for Caspofungin Susceptibility Testing



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Caption: Workflow for Caspofungin Susceptibility Testing.



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Caption: Caspofungin's Mechanism of Action and Resistance.

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